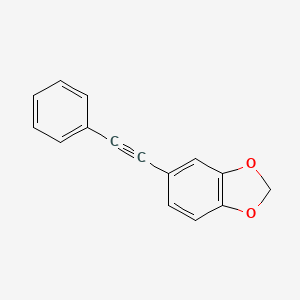![molecular formula C14H11ClN2O B14138142 6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the chloro and methoxy substituents on the aromatic ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 6-Hydroxy-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
Reduction: Formation of 3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The chloro and methoxy substituents can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-3-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine
- 6-Bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and its potential as a pharmacological agent compared to its analogs .
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-5-3-2-4-9(12)11-8-16-14-10(11)6-7-13(15)17-14/h2-8H,1H3,(H,16,17) |
InChI Key |
ARUDXLGIXANIGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC3=C2C=CC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


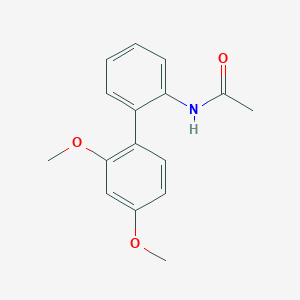
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
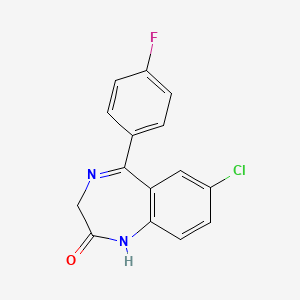
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
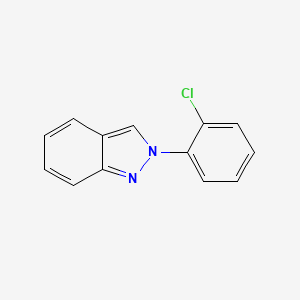
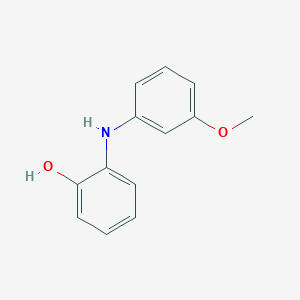


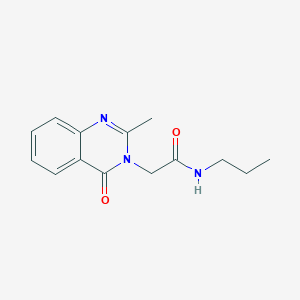
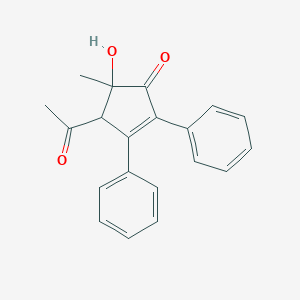
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)

